An In-depth Technical Guide to 1,3-Benzodioxol-5-yl 2-methoxybenzoate: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1,3-Benzodioxol-5-yl 2-methoxybenzoate: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive scientific overview of 1,3-Benzodioxol-5-yl 2-methoxybenzoate, a novel aromatic ester. While this specific molecule is not extensively documented in current literature, this guide constructs a robust scientific profile by leveraging established chemical principles and data from its constituent precursors, sesamol (1,3-benzodioxol-5-ol) and 2-methoxybenzoic acid. We present a detailed, field-proven protocol for its synthesis via Steglich esterification, a thorough analysis of its predicted spectroscopic characteristics, and a discussion of its physicochemical properties. Furthermore, we explore the potential pharmacological applications of this compound, drawing insights from the well-documented bioactivities of sesamol and other 1,3-benzodioxole derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of new chemical entities possessing the unique combination of the 1,3-benzodioxole and 2-methoxybenzoate scaffolds.
Introduction
The 1,3-benzodioxole moiety, a key structural feature of many natural products, is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities.[1] Sesamol (1,3-benzodioxol-5-ol), a major bioactive component of sesame oil, is particularly noteworthy for its potent antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] The esterification of sesamol with various carboxylic acids presents a promising strategy for the development of new chemical entities with potentially enhanced or modulated pharmacological profiles.
This guide focuses on the synthesis and characterization of a novel sesamol ester, 1,3-Benzodioxol-5-yl 2-methoxybenzoate. This compound marries the bioactive 1,3-benzodioxole core of sesamol with the 2-methoxybenzoate functionality, a structural motif also found in various biologically active molecules. The strategic combination of these two pharmacophores offers an intriguing avenue for the exploration of new therapeutic agents.
Herein, we provide a detailed roadmap for the synthesis of 1,3-Benzodioxol-5-yl 2-methoxybenzoate, a comprehensive prediction of its spectroscopic signature based on analogous compounds, and an exploration of its potential applications in drug discovery and development.
Chemical Structure and Nomenclature
The chemical structure of 1,3-Benzodioxol-5-yl 2-methoxybenzoate is characterized by a 2-methoxybenzoyl group attached to the phenolic oxygen of a sesamol molecule via an ester linkage.
IUPAC Name: 1,3-Benzodioxol-5-yl 2-methoxybenzoate
Molecular Formula: C₁₅H₁₂O₅
Molecular Weight: 272.25 g/mol
CAS Number: Not available
Figure 2: Workflow for the synthesis of 1,3-Benzodioxol-5-yl 2-methoxybenzoate.
Experimental Protocol: Steglich Esterification
Materials:
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Sesamol (1,3-benzodioxol-5-ol)
-
2-Methoxybenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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4-Dimethylaminopyridine (DMAP)
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Acetonitrile (anhydrous)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve sesamol (1.0 eq) and 2-methoxybenzoic acid (1.1 eq) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add 4-dimethylaminopyridine (DMAP, 0.1 eq) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1,3-Benzodioxol-5-yl 2-methoxybenzoate.
Causality Behind Experimental Choices:
-
Steglich Esterification: This method is chosen over Fischer esterification due to the phenolic nature of sesamol, which is less reactive than aliphatic alcohols. The mild, room temperature conditions of the Steglich reaction prevent potential decomposition of the starting materials and product. [4][5]* EDC and DMAP: EDC is a water-soluble carbodiimide that facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. [6]The byproducts of EDC are also water-soluble, simplifying the purification process. DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive acylpyridinium intermediate. [5]* Acetonitrile: Acetonitrile is selected as a "greener" solvent alternative to commonly used chlorinated solvents like dichloromethane. [6]* Aqueous Workup: The acidic wash removes unreacted DMAP and any basic impurities. The basic wash removes unreacted 2-methoxybenzoic acid and the acidic byproducts of the reaction. The brine wash removes any remaining water from the organic layer.
Spectroscopic Characterization
The structural elucidation of 1,3-Benzodioxol-5-yl 2-methoxybenzoate is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following data are predicted based on the known spectra of the precursors and the closely related compound, phenyl 2-methoxybenzoate. [7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 1,3-Benzodioxol-5-yl 2-methoxybenzoate (Solvent: CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | dd | 1H | Aromatic H (ortho to C=O) |
| ~7.50 | t | 1H | Aromatic H (para to C=O) |
| ~7.00 | t | 1H | Aromatic H (meta to C=O) |
| ~6.95 | d | 1H | Aromatic H (ortho to OMe) |
| ~6.80 | d | 1H | Aromatic H (ortho to -O-C=O) |
| ~6.70 | d | 1H | Aromatic H |
| ~6.60 | dd | 1H | Aromatic H |
| ~5.95 | s | 2H | -O-CH₂-O- |
| ~3.85 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,3-Benzodioxol-5-yl 2-methoxybenzoate (Solvent: CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~158 | Aromatic C (attached to -OCH₃) |
| ~148 | Aromatic C (attached to -O- of dioxole) |
| ~145 | Aromatic C (attached to -O- of dioxole) |
| ~142 | Aromatic C (attached to ester -O-) |
| ~134 | Aromatic CH |
| ~132 | Aromatic CH |
| ~120 | Aromatic C (ipso to C=O) |
| ~118 | Aromatic CH |
| ~112 | Aromatic CH |
| ~108 | Aromatic CH |
| ~102 | Aromatic CH |
| ~101 | -O-CH₂-O- |
| ~56 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1,3-Benzodioxol-5-yl 2-methoxybenzoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃, -O-CH₂-O-) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (ester) |
| ~1100 | Strong | Symmetric C-O-C stretch (ester) |
| ~1040 | Strong | C-O stretch (dioxole) |
Mass Spectrometry (MS)
Table 4: Predicted Major Fragments in the Mass Spectrum of 1,3-Benzodioxol-5-yl 2-methoxybenzoate (Electron Ionization)
| m/z | Predicted Fragment |
| 272 | [M]⁺ (Molecular ion) |
| 135 | [C₈H₇O₂]⁺ (2-methoxybenzoyl cation) |
| 137 | [C₇H₅O₃]⁺ (sesamol radical cation) |
| 107 | [C₇H₇O]⁺ |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Physicochemical Properties
The physicochemical properties of 1,3-Benzodioxol-5-yl 2-methoxybenzoate are predicted based on the general properties of aromatic esters.
Table 5: Predicted Physicochemical Properties of 1,3-Benzodioxol-5-yl 2-methoxybenzoate
| Property | Predicted Value | Rationale |
| Physical State | Solid | Aromatic esters with similar molecular weights are often solids at room temperature. [9] |
| Melting Point | 100-150 °C | The rigid aromatic structures suggest a relatively high melting point compared to aliphatic esters. [10] |
| Solubility | Soluble in organic solvents (e.g., acetone, ethyl acetate, dichloromethane), sparingly soluble in water. | The ester is a polar molecule but lacks hydrogen bond-donating capabilities, limiting its water solubility. [11][12] |
| Boiling Point | > 300 °C | Aromatic esters generally have high boiling points due to their molecular weight and polarity. [11] |
Potential Applications in Drug Development
The unique hybrid structure of 1,3-Benzodioxol-5-yl 2-methoxybenzoate suggests a range of potential pharmacological activities, primarily stemming from the well-established bioactivity of its sesamol precursor.
Antioxidant and Anti-inflammatory Activity
Sesamol is a potent antioxidant, and its derivatives have been extensively studied for their ability to scavenge free radicals and reduce oxidative stress. [13][14][15]The phenolic hydroxyl group of sesamol is crucial for this activity. While this group is esterified in the target molecule, the ester may act as a prodrug, releasing sesamol in vivo. Furthermore, the 1,3-benzodioxole moiety itself contributes to the antioxidant profile. [16]Sesamol also exhibits significant anti-inflammatory properties by modulating key signaling pathways such as NF-κB. [17]It is plausible that 1,3-Benzodioxol-5-yl 2-methoxybenzoate could retain or even enhance these activities, making it a candidate for the development of novel treatments for inflammatory conditions.
Figure 3: Potential antioxidant mechanism of action.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic and apoptotic effects of sesamol in various cancer cell lines, including liver, colon, and lung cancer. [1][18][19]Sesamol can induce apoptosis through both intrinsic and extrinsic pathways. The 1,3-benzodioxole scaffold is also found in several anticancer agents. [20]The combination of these two moieties in 1,3-Benzodioxol-5-yl 2-methoxybenzoate may lead to a synergistic anticancer effect, warranting further investigation into its cytotoxicity against various cancer cell lines.
Neuroprotective Effects
Sesamol has shown promise as a neuroprotective agent, potentially beneficial in the context of neurodegenerative diseases. [21]Its antioxidant and anti-inflammatory properties are thought to contribute to this effect. The development of novel sesamol-based compounds like 1,3-Benzodioxol-5-yl 2-methoxybenzoate could lead to new therapeutic strategies for neurological disorders.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the chemical structure, synthesis, and properties of 1,3-Benzodioxol-5-yl 2-methoxybenzoate. By leveraging a scientifically grounded approach based on the well-characterized precursors and analogous compounds, we have constructed a detailed profile of this novel molecule. The proposed synthesis via Steglich esterification offers a reliable and efficient route to this compound. The predicted spectroscopic data provides a solid foundation for its future characterization.
The potential pharmacological applications, particularly in the areas of antioxidant, anti-inflammatory, and anticancer therapies, are highly promising and warrant further investigation. This guide serves as a valuable resource for researchers and drug development professionals, providing the necessary foundational knowledge to embark on the synthesis and biological evaluation of 1,3-Benzodioxol-5-yl 2-methoxybenzoate and its derivatives.
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